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The co-occurrence of mycotoxins, such as zearalenone (ZEN) and aflatoxin B1 (AFB1), in food
and feed poses a significant threat to animal and human health. Their combined presence can
lead to synergistic or additive toxic effects, resulting in greater harm than exposure to the
individual toxins alone. This guide provides an objective comparison of the in vivo synergistic
effects of ZEN and AFB1, supported by experimental data, to aid researchers in understanding
the complex interactions between these mycotoxins and to inform the development of effective
mitigation strategies.

Quantitative Data on Synergistic Effects

The synergistic toxicity of zearalenone and aflatoxin B1 has been demonstrated across various
animal models, impacting growth performance, serum biochemistry, oxidative stress, and organ
integrity. The following tables summarize key quantitative data from in vivo studies.

Table 1: Effects on Growth Performance and Organ
Weights
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Animal Model

Treatment Observation

Groups (Dose) Period

Key Findings Reference

Control; AFB1

Co-exposure to
AFB1 and ZEN

(40 ug/kg i
) significantly
Pregnant and bw/day); ZEN Gestation and o
) ) inhibited the
Lactating Rats (10 mg/kg Lactation
growth of dams
bw/day); AFB1 + _
and their
ZEN
offspring.[1]
No significant
differences in
Control; AFB1 growth
(10 pg/kg feed); performance
Broilers ZEN (500 pg/kg 35 days were observed at
feed); AFB1 + these regulatory
ZEN limit
concentrations.
(2]
Increased
relative weights
Control, .
] of the liver,
Mycotoxin- ]
) kidney, and
) contaminated o
Mice ) - spleen in mice
maize (AFB1:
fed the
597 pg/kg, ZEN: )
mycotoxin-
729 pg/kg)

contaminated
diet.[3]

Table 2: Effects on Serum Biochemical Parameters

© 2025 BenchChem. All rights reserved.

2/11

Tech Support


https://pubmed.ncbi.nlm.nih.gov/36179448/
https://pubmed.ncbi.nlm.nih.gov/40043880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3610673/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6595605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Treatment Groups
(Dose)

Animal Model

Key Findings Reference

Control; AFB1 + OTA

Significantly increased
Alanine
Aminotransferase
(ALT), Alkaline
Phosphatase (ALP),

Goats
+ ZEN and Total Bilirubin
(TBIL) activities in the
group receiving the
combination of
mycotoxins.[4]
Control; Mycotoxin- Elevated Glutathione
Mice contaminated maize Peroxidase (GPx)
(AFB1: 597 pg/kg, activity in the serum.
ZEN: 729 pg/kg) [3]
No significant
Pigs Control; ZEN (0.1 changes in ALT after

mg/kg feed/day)

42 days of exposure
to ZEN alone.[5]

Table 3: Effects on Oxidative Stress Markers
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. Treatment . . -
Animal Model Tissue/Fluid Key Findings Reference
Groups (Dose)
Co-exposure
Control; AFB1; ) caused
Pregnant and Liver and o
) ZEN; AFB1 + significant
Lactating Rats Mammary Gland o
ZEN oxidative stress.
[1]
Elevated
Malondialdehyde
(MDA) levels in
serum and liver.
Control; Decreased
Mycotoxin- Catalase (CAT)
Mi contaminated Serum, Liver, activity in serum,
ice
maize (AFB1: Kidney liver, and kidney.
597 pg/kg, ZEN: Decreased
729 pg/kg) Superoxide
Dismutase
(SOD) activity in
liver and kidney.
(3]
Significantly
increased MDA
levels.
Control; AFB1 + o
Goats Serum Significantly
OTA + ZEN
reduced SOD
and GPx
activities.[4]
Porcine Splenic Control; DON; Cells SOD, CAT, and
Lymphocytes (in ZEN; DON + GPx activities
vitro) ZEN were lower in the

combination
group compared
to individual

mycotoxin
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groups. MDA
levels were
highest in the

combination

group.[6]

Experimental Protocols

Understanding the methodologies employed in these studies is crucial for interpreting the data
and designing future research.

Protocol 1: Study on Pregnant and Lactating Rats

» Animal Model: Pregnant and lactating Sprague-Dawley rats.

o Mycotoxin Administration: Aflatoxin B1 (AFB1) and zearalenone (ZEN) were administered
daily by oral gavage throughout gestation and lactation.

e Dosage:

[e]

Control group: Vehicle (corn oil).

o

AFB1 group: 40 pug/kg body weight/day.

[¢]

ZEN group: 10 mg/kg body weight/day.

o

AFB1 + ZEN group: 40 pug/kg bw/day AFB1 and 10 mg/kg bw/day ZEN.

o Parameters Measured: Body weight of dams and offspring, serum biochemical parameters,
oxidative stress markers (MDA, SOD, GPx) in liver and mammary gland, and
histopathological examination of organs.[1]

Protocol 2: Study on Broilers

e Animal Model: One-day-old male Arbor Acres broilers.

e Mycotoxin Administration: Mycotoxins were incorporated into the basal diet.
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« Dosage:

(¢]

Control group: Basal diet.

[¢]

AFB1 group: 10 pg/kg AFB1.

[¢]

ZEA group: 500 ug/kg ZEA.

[e]

AFB1 + ZEA group: 10 pg/kg AFB1 and 500 pg/kg ZEA.
e Duration: 35 days.

o Parameters Measured: Growth performance (body weight, feed intake, feed conversion
ratio), serum biochemistry, oxidative stress markers, immune indicators, intestinal
morphology, and histopathology of liver and kidneys.[2]

Protocol 3: Study on Goats

e Animal Model: Lactating goats.

e Mycotoxin Administration: Purified mycotoxins were dissolved in methanol and top-dressed
onto the total mixed ration (TMR).

e Dosage: The study included a group receiving a combination of AFB1, Ochratoxin A (OTA),
and ZEN.

e Duration: 2 weeks.

o Parameters Measured: Dry matter intake, milk production, hematological parameters, serum
biochemical parameters (ALT, ALP, AST, TBIL), immune function (IgA, IL-6), and oxidative
stress markers (MDA, SOD, GSH-Px).[4]

Synergistic Mechanisms and Signaling Pathways

The synergistic toxicity of zearalenone and aflatoxin B1 is a multifactorial process involving the
induction of oxidative stress, apoptosis, and disruption of cellular signaling pathways.

Oxidative Stress and Cellular Damage
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Both ZEN and AFB1 are known to induce the production of reactive oxygen species (ROS),
leading to oxidative stress.[7] When present together, they can overwhelm the cellular
antioxidant defense systems, resulting in lipid peroxidation, protein damage, and DNA damage.
[3][4] This is evidenced by increased levels of malondialdehyde (MDA), a marker of lipid
peroxidation, and decreased activities of antioxidant enzymes such as superoxide dismutase
(SOD) and glutathione peroxidase (GPx).[3][4][6]
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Figure 1: Synergistic induction of oxidative stress by AFB1 and ZEN.

Apoptosis and Cell Cycle Disruption

The combined exposure to ZEN and AFB1 can lead to enhanced apoptosis or programmed cell
death. In vitro studies have shown that the mixture of AFB1 and ZEN can upregulate pro-
apoptotic genes like Bax, Caspase-3, and Caspase-8, while downregulating the anti-apoptotic
gene Bcl-2.[8] The p53 signaling pathway, a critical regulator of cell cycle and apoptosis, is also
implicated in the toxic effects of these mycotoxins.[8][9]
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Figure 2: Proposed synergistic pathway leading to apoptosis.

Crosstalk between Nrf2 and NF-kB Pathways

The Nrf2 and NF-kB signaling pathways are critical in regulating cellular responses to oxidative
stress and inflammation, respectively. Mycotoxin exposure can disrupt the balance between
these two pathways. The downregulation of Nrf2, a key regulator of antioxidant response, can
lead to increased NF-kB activity, promoting the production of pro-inflammatory cytokines and
exacerbating cellular damage.[10][11][12] The synergistic effect of ZEN and AFB1 may involve
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the simultaneous inhibition of the protective Nrf2 pathway and activation of the pro-
inflammatory NF-kB pathway.
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Figure 3: Crosstalk between Nrf2 and NF-kB pathways in mycotoxin toxicity.

Conclusion

The in vivo synergistic effects of zearalenone and aflatoxin B1 are complex and result in a
greater toxicological impact than individual exposures. The data clearly indicate that co-
exposure can lead to reduced growth performance, altered serum biochemistry, significant
oxidative stress, and histopathological damage to vital organs. The underlying mechanisms
involve a combination of increased oxidative stress, enhanced apoptosis, and the dysregulation
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of key cellular signaling pathways such as Nrf2 and NF-kB. This comparative guide highlights
the importance of considering the combined effects of mycotoxins in risk assessment and the
development of therapeutic interventions. Further research is warranted to fully elucidate the
intricate molecular interactions and to identify effective strategies to mitigate the health risks
associated with co-exposure to these prevalent mycotoxins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Dual effects of zearalenone on aflatoxin B1-induced liver and mammary gland toxicity in
pregnant and lactating rats - PubMed [pubmed.ncbi.nim.nih.gov]

o 2. No toxic effects or interactions between aflatoxin B1 and zearalenone in broiler chickens
fed diets at China's regulatory limits - PubMed [pubmed.ncbi.nlm.nih.gov]

» 3. Mycotoxin-Containing Diet Causes Oxidative Stress in the Mouse - PMC
[pmc.ncbi.nlm.nih.gov]

o 4. Effects of aflatoxin B1 combined with ochratoxin A and/or zearalenone on metabolism,
immune function, and antioxidant status in lactating dairy goats - PMC
[pmc.ncbi.nlm.nih.gov]

o 5. researchgate.net [researchgate.net]
e 6. mdpi.com [mdpi.com]
e 7.zaguan.unizar.es [zaguan.unizar.es]

» 8. Individual and combined cytotoxic effects of aflatoxin B1, zearalenone, deoxynivalenol and
fumonisin B1 on BRL 3A rat liver cells - PubMed [pubmed.ncbi.nim.nih.gov]

e 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

» 10. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-
Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC
[pmc.ncbi.nlm.nih.gov]

e 11. d-nb.info [d-nb.info]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b6595605?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/36179448/
https://pubmed.ncbi.nlm.nih.gov/36179448/
https://pubmed.ncbi.nlm.nih.gov/40043880/
https://pubmed.ncbi.nlm.nih.gov/40043880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3610673/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3610673/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5838322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5838322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5838322/
https://www.researchgate.net/publication/291390882_Evaluation_of_selected_serum_biochemical_and_haematological_parameters_in_gilts_exposed_per_os_to_100_ppb_of_Zearalenone
https://www.mdpi.com/2076-3921/10/2/214
https://zaguan.unizar.es/record/117636/files/texto_completo.pdf
https://pubmed.ncbi.nlm.nih.gov/25549941/
https://pubmed.ncbi.nlm.nih.gov/25549941/
https://pdfs.semanticscholar.org/4581/6e9d121d9795aa662e13fd53439093a82c2a.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10452655/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10452655/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10452655/
https://d-nb.info/1230404554/34
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6595605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 12. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-kB Response Pathways in
Drug-Induced Toxicity [frontiersin.org]

 To cite this document: BenchChem. [Synergistic In Vivo Toxicity of Zearalenone and Aflatoxin
B1: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6595605#synergistic-effects-of-zearalenone-and-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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